molecular formula C16H23N3O B2361469 N-[(1r,4r)-4-methylcyclohexyl]-5,6,7,8-tetrahydroquinazoline-4-carboxamide CAS No. 2415582-30-6

N-[(1r,4r)-4-methylcyclohexyl]-5,6,7,8-tetrahydroquinazoline-4-carboxamide

Cat. No.: B2361469
CAS No.: 2415582-30-6
M. Wt: 273.38
InChI Key: XAPOKMHDSMPHMN-HAQNSBGRSA-N
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Description

N-[(1r,4r)-4-methylcyclohexyl]-5,6,7,8-tetrahydroquinazoline-4-carboxamide is an organic compound with a complex structure that includes a quinazoline core and a cyclohexyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(1r,4r)-4-methylcyclohexyl]-5,6,7,8-tetrahydroquinazoline-4-carboxamide typically involves multiple steps, starting with the preparation of the quinazoline core. One common method involves the cyclization of appropriate precursors under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of catalysts can enhance the efficiency of the process. The reaction conditions, including temperature, pressure, and solvent choice, are carefully controlled to maximize the production rate and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

N-[(1r,4r)-4-methylcyclohexyl]-5,6,7,8-tetrahydroquinazoline-4-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinazoline derivatives, while reduction can produce tetrahydroquinazoline compounds .

Scientific Research Applications

N-[(1r,4r)-4-methylcyclohexyl]-5,6,7,8-tetrahydroquinazoline-4-carboxamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-[(1r,4r)-4-methylcyclohexyl]-5,6,7,8-tetrahydroquinazoline-4-carboxamide involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, but studies suggest that it may influence signaling pathways related to cell growth and apoptosis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(1r,4r)-4-methylcyclohexyl]-5,6,7,8-tetrahydroquinazoline-4-carboxamide is unique due to its combination of a quinazoline core and a cyclohexyl group, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

N-(4-methylcyclohexyl)-5,6,7,8-tetrahydroquinazoline-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23N3O/c1-11-6-8-12(9-7-11)19-16(20)15-13-4-2-3-5-14(13)17-10-18-15/h10-12H,2-9H2,1H3,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XAPOKMHDSMPHMN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC(CC1)NC(=O)C2=NC=NC3=C2CCCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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